Thyminose-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

137.15 g/mol |

IUPAC Name |

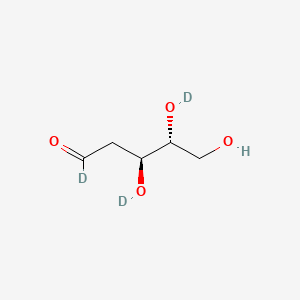

(3S,4R)-1-deuterio-3,4-dideuteriooxy-5-hydroxypentan-1-one |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2D,8D,9D |

InChI Key |

ASJSAQIRZKANQN-PLMKOPLHSA-N |

Isomeric SMILES |

[2H]C(=O)C[C@@H]([C@@H](CO)O[2H])O[2H] |

Canonical SMILES |

C(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Thyminose-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyminose-d3, the deuterium-labeled analogue of Thyminose (2-deoxy-D-ribose), serves as a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification. The incorporation of deuterium isotopes provides a distinct mass signature, allowing for the differentiation and tracing of this molecule in complex biological systems. This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, analytical characterization, and biological significance. While specific experimental data for the deuterated compound is not widely published, this document compiles available information on its non-labeled counterpart and outlines established methodologies applicable to its synthesis and analysis.

Chemical Properties

This compound is structurally identical to 2-deoxy-D-ribose, with the exception of three deuterium atoms replacing hydrogen atoms. The exact position of deuteration can vary depending on the synthetic method, but it is commonly found on the sugar ring. The fundamental chemical properties are summarized in the table below. Data for the non-deuterated Thyminose (2-deoxy-D-ribose) is provided for comparison.

| Property | This compound | Thyminose (2-deoxy-D-ribose) |

| Chemical Formula | C₅H₇D₃O₄ | C₅H₁₀O₄[1] |

| Molecular Weight | 137.15 g/mol [2] | 134.13 g/mol [3] |

| CAS Number | Not available | 533-67-5[3] |

| Appearance | White solid (presumed) | White crystalline powder[4] |

| Melting Point | Not available | 89-90 °C[4] |

| Solubility | Soluble in water, DMSO, and ethanol (presumed) | Very soluble in water; soluble in ethanol, DMSO, and dimethyl formamide[5] |

| Optical Activity | Not available | [α]²²/D −59° (c = 1 in H₂O)[4] |

| Storage | Store at -20°C for long-term stability.[2] | Store at room temperature or refrigerated.[1] |

Experimental Protocols

Synthesis of this compound

Principle: This method utilizes a heterogeneous ruthenium on carbon (Ru/C) catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on the sugar backbone. The reaction is typically carried out in a D₂O solvent under a deuterium gas atmosphere. The regioselectivity of the labeling can be controlled by protecting certain hydroxyl groups.

Proposed Protocol:

-

Preparation of the Catalyst: 5% Ru/C is washed with D₂O to replace any adsorbed H₂O.

-

Reaction Setup: 2-deoxy-D-ribose is dissolved in D₂O in a pressure vessel. The pre-washed Ru/C catalyst is added to the solution.

-

Deuteration: The vessel is purged with deuterium gas (D₂) and then pressurized to a desired pressure (e.g., 1-5 atm). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 24-72 hours).

-

Work-up: After cooling, the catalyst is removed by filtration through celite. The D₂O is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol) to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While experimental ¹H and ¹³C NMR spectra for this compound are not publicly available, predicted spectra can be generated based on the known spectra of 2-deoxy-D-ribose. The ¹H NMR spectrum of this compound would be expected to show a reduction in the number and/or intensity of signals corresponding to the deuterated positions. The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms of the deoxyribose ring, with potential slight isotopic shifts for carbons bearing deuterium atoms.

Mass Spectrometry (MS):

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The electron ionization (EI) mass spectrum of unlabeled 2-deoxy-D-ribose is available from the NIST WebBook. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 137, reflecting the addition of three deuterium atoms. Fragmentation patterns would also shift accordingly.

Biological Significance and Signaling Pathways

Thyminose, as 2-deoxy-D-ribose, is a fundamental component of deoxyribonucleic acid (DNA) and a key intermediate in nucleotide metabolism. The deuterated form, this compound, is primarily used as a tracer in metabolic studies to investigate the pathways of deoxyribose utilization and incorporation into DNA.

Catabolism of 2-Deoxy-D-Ribose in Bacteria

Some bacteria can utilize 2-deoxy-D-ribose as a carbon source through specific catabolic pathways. One such pathway involves the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-gluconate, which is then further metabolized.

Caption: Catabolic pathway of 2-deoxy-D-ribose in bacteria.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and analysis of this compound.

References

- 1. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for regio-, chemo- and stereoselective deuterium labeling of sugars based on ruthenium-catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound (Deoxyribose-d3) | 稳定同位素 | MCE [medchemexpress.cn]

- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]

The Discovery and History of Deoxyribose: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and history of deoxyribose, a cornerstone of molecular biology. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the pivotal experiments and scientific reasoning that led to the identification and characterization of this crucial sugar molecule. The guide details the seminal work of Phoebus Levene, including his methods for the isolation of nucleic acid components and his formulation of the tetranucleotide hypothesis. Furthermore, it provides a detailed protocol for the Feulgen reaction, a histochemical technique fundamental to the specific staining of DNA in situ, which relies on the chemical properties of deoxyribose. Quantitative data, detailed experimental methodologies, and visualizations of key concepts and workflows are presented to facilitate a thorough understanding of this critical chapter in the history of science.

Introduction

The identification of deoxyribose as the pentose sugar in deoxyribonucleic acid (DNA) was a landmark achievement that paved the way for the elucidation of DNA's structure and its central role in genetics. This discovery, largely attributed to the meticulous work of biochemist Phoebus Levene in the early 20th century, was the culmination of years of research into the chemical nature of nucleic acids. This guide will delve into the historical context of this discovery, the key experiments performed, and the evolution of scientific thought regarding the structure of nucleic acids.

The Pioneering Work of Phoebus Levene

Phoebus Aaron Levene, a Russian-born American biochemist, dedicated a significant portion of his career at the Rockefeller Institute of Medical Research to the study of nucleic acids.[1] His systematic approach to the chemical analysis of these complex biomolecules led to the identification of their fundamental components.

Distinguishing Between Two Types of Nucleic Acids

In 1909, Levene and his colleague Walter Jacobs identified D-ribose as the carbohydrate component of yeast nucleic acid, which we now know as ribonucleic acid (RNA).[1] For two decades, it was widely, though incorrectly, assumed that ribose was the universal sugar in all nucleic acids. However, accumulating evidence suggested differences in the sugar moieties of nucleic acids from various sources.

The Discovery of Deoxyribose (1929)

The definitive identification of a different sugar in animal nucleic acid came in 1929. Levene, in collaboration with L. A. Mikeska and T. Mori, published their findings on the carbohydrate from "thymonucleic acid" (DNA isolated from thymus glands).[1] They demonstrated that this sugar was a "deoxypentose," specifically 2-deoxy-D-ribose.[1] This discovery was crucial in differentiating DNA from RNA and laid the groundwork for understanding their distinct biological roles.

Experimental Methodologies

Isolation and Identification of Deoxyribose by Levene (Conceptual Workflow)

Caption: Conceptual workflow for the isolation and identification of deoxyribose.

The process would have begun with the careful hydrolysis of purified thymonucleic acid to break the glycosidic bonds linking the deoxyribose sugar to the purine and pyrimidine bases. This would have been followed by a series of chemical separation techniques, such as fractional distillation or crystallization, to isolate the sugar from the bases and phosphoric acid. Finally, the purified sugar would have been subjected to rigorous chemical and physical analysis, including melting point determination, measurement of optical rotation, and elemental analysis, to confirm its identity as 2-deoxy-D-ribose.

Quantitative Data for 2-Deoxy-D-Ribose

The following table summarizes key physical properties of 2-deoxy-D-ribose, which would have been crucial for its identification and characterization by Levene and subsequent researchers.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀O₄ | [2] |

| Molar Mass | 134.13 g/mol | [2] |

| Melting Point | 91 °C | [2] |

| Appearance | White solid | [2] |

| Specific Rotation ([α]D) | -58.2° (c=1 in H₂O) |

The Feulgen Reaction: A Specific Stain for DNA

Developed by Robert Feulgen and Heinrich Rossenbeck in 1924, the Feulgen reaction is a histochemical technique that specifically stains DNA, and its mechanism is directly related to the presence of deoxyribose. This method provided a powerful tool for visualizing the location of DNA within cells, further cementing its importance in biology.

Principle of the Feulgen Reaction

The Feulgen reaction is a two-step process:

-

Acid Hydrolysis: Mild acid hydrolysis with hydrochloric acid selectively cleaves the glycosidic bonds between purine bases (adenine and guanine) and deoxyribose in DNA. This process, known as apurinization, unmasks the aldehyde groups of the deoxyribose sugar. RNA is not hydrolyzed under these conditions and therefore does not react.

-

Staining with Schiff's Reagent: The exposed aldehyde groups of deoxyribose react with Schiff's reagent (a colorless derivative of basic fuchsin) to produce a characteristic purple-magenta color. The intensity of the staining is proportional to the amount of DNA present.

Experimental Protocol for the Feulgen Reaction

Preparation of Schiff's Reagent:

-

Dissolve 1 gram of basic fuchsin in 200 mL of boiling distilled water.

-

Shake well and cool to 50°C.

-

Filter the solution and add 20 mL of 1 N hydrochloric acid.

-

Cool to 25°C and add 1 gram of sodium or potassium metabisulfite.

-

Store the solution in a tightly stoppered, dark bottle for 24-48 hours at room temperature. The solution should become colorless or pale yellow.

-

Before use, add 0.5 grams of activated charcoal, shake for 1 minute, and filter to decolorize completely.

-

Store the final reagent at 4°C in the dark.

Staining Procedure:

-

Deparaffinize and Hydrate: Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.

-

Rinse in Cold HCl: Briefly rinse the slides in cold 1 N HCl.

-

Acid Hydrolysis: Place the slides in pre-warmed 1 N HCl at 60°C for 8-12 minutes. The optimal hydrolysis time may vary depending on the fixative used.

-

Rinse in Cold HCl: Immediately transfer the slides back to cold 1 N HCl to stop the hydrolysis.

-

Rinse in Distilled Water: Rinse the slides in distilled water.

-

Stain with Schiff's Reagent: Place the slides in Schiff's reagent for 30-60 minutes at room temperature in the dark.

-

Sulfite Wash: Wash the slides in three changes of a freshly prepared sulfite rinse solution (e.g., 10% potassium metabisulfite in distilled water) for 2 minutes each to remove excess Schiff's reagent.

-

Wash in Running Water: Wash the slides in running tap water for 5-10 minutes.

-

Counterstain (Optional): Counterstain with a contrasting dye such as Light Green or Fast Green if desired.

-

Dehydrate and Mount: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Caption: Experimental workflow for the Feulgen reaction.

The Tetranucleotide Hypothesis: An Influential, Though Incorrect, Model

Based on his findings of the four nitrogenous bases (adenine, guanine, cytosine, and thymine) and the phosphate-sugar backbone, Levene proposed the "tetranucleotide hypothesis".[1] This model suggested that DNA was a relatively small molecule composed of repeating units of the four bases in a fixed order.

While this hypothesis correctly identified the fundamental components and their linkage, it incorrectly portrayed DNA as a simple, repetitive polymer. This led many scientists at the time to believe that DNA was too simple to carry the complex information of heredity, and instead favored proteins as the genetic material. Despite being incorrect, Levene's tetranucleotide hypothesis was a crucial stepping stone, providing a foundational chemical understanding of DNA that later researchers, such as Erwin Chargaff, and James Watson and Francis Crick, would build upon and ultimately revise.

Caption: Levene's tetranucleotide hypothesis of DNA structure.

Conclusion

The discovery of deoxyribose by Phoebus Levene was a pivotal moment in the history of molecular biology. It provided the chemical distinction between DNA and RNA, a fundamental concept that underpins our understanding of genetics and cellular function. While his tetranucleotide hypothesis was later proven to be an oversimplification, his meticulous work in identifying the components of nucleic acids provided the essential chemical foundation for the revolutionary discoveries that would follow. The development of techniques like the Feulgen reaction, which specifically targets deoxyribose, further empowered scientists to visualize and study the role of DNA in the cell. The journey from the initial isolation of a novel sugar to the complete understanding of the double helix is a testament to the incremental and collaborative nature of scientific progress.

References

An In-depth Technical Guide to Interpreting NMR Spectra of Thyminose-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for interpreting the Nuclear Magnetic Resonance (NMR) spectra of Thyminose-d3. Given the isotopic labeling, this document outlines the expected spectral features in comparison to its non-deuterated analogue, thyminose (2-deoxyribose), and provides the necessary experimental context for researchers in drug development and related scientific fields.

Introduction to this compound

Thyminose, also known as 2-deoxyribose, is a fundamental monosaccharide that constitutes the backbone of deoxyribonucleic acid (DNA).[1][2][3] this compound is a deuterated isotopologue of thyminose, where three hydrogen atoms have been replaced by deuterium atoms.[4] This isotopic labeling is a powerful tool in various analytical and metabolic studies. The primary application of deuterated compounds in NMR spectroscopy is to either eliminate or specifically observe certain signals, thereby simplifying complex spectra or probing particular molecular sites.[5][6][7]

The replacement of protons (¹H) with deuterons (²H or D) has several key impacts on NMR spectra:

-

¹H NMR: Signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.[5]

-

¹³C NMR: Carbons directly bonded to deuterium will exhibit altered multiplicity (due to C-D coupling) and may experience a slight upfield shift (isotope effect).

-

²H NMR: A deuterium spectrum can be acquired to directly observe the deuterated positions.

For the purpose of this guide, "this compound" will refer to 2-deoxyribose deuterated at the C5' position (5',5'', and the hydroxyl proton at 5'), a common labeling pattern for studying sugar pucker and conformation.

Below is the chemical structure of this compound, highlighting the deuterated positions.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR spectral data for this compound in D₂O. The predictions are based on published data for the non-deuterated analogue, 2'-deoxythymidine, and account for the effects of deuteration.[8]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H1' | ~6.2 | t | J(H1', H2'a) ≈ 6.8, J(H1', H2'b) ≈ 6.8 | Chemical shift and multiplicity are retained. |

| H2'a, H2'b | ~2.3 | m | - | Complex multiplet due to coupling with H1' and H3'. |

| H3' | ~4.5 | m | - | Coupled to H2'a, H2'b, and H4'. |

| H4' | ~4.1 | m | - | Coupled to H3' and H5' protons (now deuterons). |

| H5', H5'' | Absent | - | - | Signals absent due to deuteration. |

| 5'-OH | Absent | - | - | Signal absent due to deuteration and exchange with D₂O. |

| 1'-OH, 3'-OH | Absent | - | - | Signals absent due to exchange with D₂O solvent. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C1' | ~85 | |

| C2' | ~40 | |

| C3' | ~72 | |

| C4' | ~87 | |

| C5' | ~62 | Signal will appear as a multiplet due to ¹J(C,D) coupling. |

Experimental Protocols

A generalized workflow for acquiring high-quality NMR spectra of this compound is presented below.

References

- 1. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 6. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. emerypharma.com [emerypharma.com]

The De Novo Synthesis of Deoxyribonucleotides: A Technical Guide to the Reduction of Ribonucleotides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of deoxyribonucleotides, the essential building blocks of DNA. The central focus of this document is the enzymatic reduction of ribonucleotides, a critical and tightly regulated process. While the ultimate precursor for the ribose sugar is ribose 5-phosphate, the direct conversion to deoxyribose 5-phosphate is not the primary route for de novo synthesis of DNA precursors. Instead, ribose 5-phosphate is first incorporated into ribonucleoside diphosphates (NDPs), which are then converted to deoxyribonucleoside diphosphates (dNDPs) by the enzyme ribonucleotide reductase (RNR). This guide will detail the enzymatic pathway, the complex regulatory mechanisms governing RNR, and provide relevant experimental protocols.

The Core Pathway: From Ribose 5-Phosphate to Deoxyribonucleotides

The de novo synthesis of deoxyribonucleotides begins with the production of ribonucleotides, which are subsequently reduced. The key enzyme in this reduction is Ribonucleotide Reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP).[1][2] This reaction involves the removal of the 2'-hydroxyl group from the ribose moiety of the ribonucleotide.[1]

The overall pathway can be visualized as a multi-step process starting from the pentose phosphate pathway product, ribose 5-phosphate.

The Central Enzyme: Ribonucleotide Reductase (RNR)

RNR is a highly regulated enzyme essential for DNA replication and repair.[3][4] It is responsible for maintaining a balanced supply of all four deoxyribonucleotides, which is crucial for genomic stability.[3] The enzyme is a heterotetramer composed of two large (R1 or α) and two small (R2 or β) subunits.[1][5] The R1 subunit contains the active site and allosteric regulatory sites, while the R2 subunit houses a diiron-tyrosyl radical cofactor essential for the reduction process.[5][6][7]

Catalytic Mechanism

The reduction of the ribonucleotide substrate at the active site of RNR proceeds through a complex free radical mechanism.[1][8] A cysteine residue in the active site is converted to a thiyl radical, which initiates the reduction process by abstracting a hydrogen atom from the 3'-carbon of the ribose sugar.[4][9][10] This is followed by the elimination of the 2'-hydroxyl group as a water molecule and subsequent reduction of the resulting cation by a pair of redox-active cysteine residues.[1][9] The oxidized cysteine residues are then regenerated by the electron donor thioredoxin.[1]

Allosteric Regulation of Ribonucleotide Reductase

The activity and substrate specificity of RNR are tightly controlled by a sophisticated allosteric regulatory mechanism mediated by the binding of nucleotide effectors to two distinct sites on the R1 subunit: the activity site and the specificity site.[1][11]

-

Activity Site: The binding of ATP to the activity site activates the enzyme, while the binding of dATP inhibits it.[1] This provides a feedback mechanism to control the overall production of deoxyribonucleotides.

-

Specificity Site: The binding of ATP, dATP, dTTP, or dGTP to the specificity site determines which ribonucleotide substrate can bind to the catalytic site, thus ensuring a balanced production of the four different dNTPs.[1]

-

ATP or dATP binding promotes the reduction of CDP and UDP.

-

dTTP binding promotes the reduction of GDP.

-

dGTP binding promotes the reduction of ADP.

-

This intricate regulation is crucial for maintaining the appropriate ratios of dNTPs required for high-fidelity DNA synthesis.

Key Enzymes in Deoxyribonucleotide Synthesis

The table below summarizes the primary enzymes involved in the conversion of ribose 5-phosphate to deoxyribonucleoside diphosphates.

| Enzyme | Substrate(s) | Product(s) |

| PRPP Synthetase | Ribose 5-phosphate, ATP | 5-Phosphoribosyl-1-pyrophosphate (PRPP), AMP |

| Nucleoside Monophosphate Kinases | AMP, GMP, CMP, UMP, ATP | ADP, GDP, CDP, UDP, ADP |

| Ribonucleotide Reductase (RNR) | ADP, GDP, CDP, UDP | dADP, dGDP, dCDP, dUDP |

Experimental Protocols

Ribonucleotide Reductase Activity Assay (Radioactive Method)

This protocol describes a common method for measuring the activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide to its corresponding deoxyribonucleotide.[12][13][14]

Workflow Diagram:

Materials and Reagents:

-

50 mM HEPES buffer, pH 7.6

-

15 mM MgSO₄

-

1 mM EDTA

-

3 mM ATP

-

1.0 mM NADPH

-

30 µM Thioredoxin (TR)

-

0.5 µM Thioredoxin Reductase (TRR)

-

1 mM [³H]-CDP (specific activity ~1000 cpm/nmol)

-

Purified Ribonucleotide Reductase (R1 and R2 subunits)

-

2% Perchloric Acid

-

0.5 M KOH

Procedure:

-

Prepare a reaction mixture containing all components except for RNR and [³H]-CDP in a final volume of 200 µL.

-

Add the [³H]-CDP to the reaction mixture.

-

Remove a 30 µL aliquot for the zero time point and quench it immediately with 25 µL of 2% perchloric acid.

-

Initiate the reaction by adding the purified RNR enzyme.

-

Incubate the reaction at 37°C.

-

Remove 30 µL aliquots at various time points (e.g., 1, 2, 3, and 4 minutes) and quench each aliquot with 25 µL of 2% perchloric acid.

-

Neutralize the quenched aliquots by adding 18 µL of 0.5 M KOH.

-

Separate the [³H]-dCDP product from the [³H]-CDP substrate using a suitable method, such as HPLC.

-

Quantify the amount of [³H]-dCDP produced using liquid scintillation counting.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

Quantitative Data: Purification of Ribonucleotide Reductase

The purification of RNR is a critical step for its in vitro characterization. The following table provides an example of a purification scheme for the large subunit (R1) of calf thymus RNR, illustrating the progressive increase in specific activity.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) |

| Crude Extract | 115,500 | 800 | 0.007 |

| Streptomycin Supernatant | 90,000 | 900 | 0.01 |

| Ammonium Sulfate | 26,550 | 800 | 0.03 |

| DEAE-Cellulose | 8,010 | 640 | 0.08 |

| Hydroxylapatite | 1,100 | 429 | 0.39 |

| dATP-Sepharose | 10 | 237 | 23.7 |

| Data adapted from Engström et al. (1979). Biochemistry, 18(14), 2941-2948.[15] |

This purification table demonstrates a significant enrichment of RNR activity, with the final dATP-Sepharose affinity chromatography step yielding a highly purified and active enzyme preparation.

Conclusion

The biosynthesis of deoxyribonucleotides from ribonucleotides, catalyzed by the highly regulated enzyme ribonucleotide reductase, is a fundamental process for life. Understanding the intricacies of this pathway, from the overall reaction to the complex allosteric control mechanisms, is of paramount importance for researchers in molecular biology, biochemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical metabolic pathway and its potential as a therapeutic target.

References

- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Cellular regulation of ribonucleotide reductase in eukaryotes. | Department of Biology [biology.ox.ac.uk]

- 4. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribonucleotide reductase: regulation, regulation, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Purification of ribonucleotide reductase subunits Y1, Y2, Y3, and Y4 from yeast: Y4 plays a key role in diiron cluster assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Quantification of 2'-Deoxyribose in Human Plasma using Thyminose-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 2'-deoxyribose (also known as Thyminose) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Thyminose-d3 (2'-deoxyribose-d3), to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a reversed-phase column. This method is suitable for researchers, scientists, and drug development professionals investigating metabolic pathways involving DNA degradation and salvage, as well as in studies of oxidative stress and related diseases.

Introduction

2'-Deoxyribose is a fundamental monosaccharide sugar that forms the backbone of deoxyribonucleic acid (DNA). In biological systems, free 2'-deoxyribose can be released during DNA degradation. The quantification of circulating levels of 2'-deoxyribose in plasma can provide insights into cellular turnover, apoptosis, and the metabolic fate of DNA components. Elevated levels may be indicative of increased DNA damage or altered metabolic pathways.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex biological matrices like plasma.[1] The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[2] This LC-MS/MS method provides a selective and sensitive tool for the reliable measurement of 2'-deoxyribose in human plasma.

Experimental Protocols

Materials and Reagents

-

2'-Deoxyribose (Thyminose) analytical standard

-

This compound (2'-deoxyribose-d3) internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Instrumentation

-

A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

-

Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Data acquisition and processing software.

Sample Preparation

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the internal standard working solution (this compound in 50% methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 2.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | |

| Analyte | Q1 (m/z) |

| 2'-Deoxyribose | 135.1 |

| This compound (IS) | 138.1 |

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These values should be optimized for the specific instrument used.

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 10 to 5000 ng/mL.

Table 1: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| 2'-Deoxyribose | 10 - 5000 | >0.995 | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

| LLOQ | 10 | 102.3 | 8.5 | 104.1 | 9.2 |

| Low QC | 30 | 98.7 | 6.2 | 101.5 | 7.1 |

| Mid QC | 500 | 101.2 | 4.1 | 100.8 | 5.3 |

| High QC | 4000 | 99.5 | 3.5 | 99.1 | 4.6 |

Mandatory Visualizations

Caption: Workflow for 2'-Deoxyribose Analysis.

Caption: Simplified Metabolic Pathway of 2'-Deoxyribose.

References

Application Notes and Protocols for Nucleoside Analysis using an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of nucleosides in biological matrices is crucial for various fields, including drug development, disease biomarker discovery, and clinical diagnostics. Due to the complexity of biological samples and the potential for analyte loss during sample processing, a robust and reproducible sample preparation method is paramount. The use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis, thereby ensuring accurate and precise quantification. An ideal internal standard should have physicochemical properties similar to the analyte of interest and should be introduced to the sample at the beginning of the preparation process. Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based analysis as they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects.[1]

This document provides detailed application notes and protocols for three common sample preparation techniques for nucleoside analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each protocol incorporates the use of an internal standard for accurate quantification.

Selection of Internal Standard

The choice of internal standard is critical for the accuracy of the quantitative analysis. Stable isotope-labeled (SIL) versions of the target nucleosides are highly recommended. These standards have nearly identical chemical and physical properties to the analytes, ensuring they behave similarly during extraction, chromatography, and ionization.

Table 1: Common Internal Standards for Nucleoside Analysis

| Analyte | Common Internal Standard |

| Adenosine | [¹³C₅]-Adenosine, [¹⁵N₅]-Adenosine |

| Guanosine | [¹³C₅]-Guanosine, [¹⁵N₅]-Guanosine |

| Cytidine | [¹³C₅]-Cytidine, [¹⁵N₃]-Cytidine |

| Uridine | [¹³C₄,¹⁵N₂]-Uridine |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.[2][3] It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[2][4]

Workflow for Protein Precipitation

Caption: General workflow for protein precipitation.

Protocol for Protein Precipitation of Plasma/Serum Samples:

-

Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA) and centrifuge to obtain plasma or serum.

-

Internal Standard Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the internal standard solution.

-

Vortex: Briefly vortex the sample to ensure thorough mixing.

-

Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile (or methanol) to the sample.[4] The ratio of solvent to sample is typically 3:1 or 4:1 (v/v).[4]

-

Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[5]

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen. This step helps to concentrate the analytes.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration.[6] It offers higher selectivity and cleaner extracts compared to protein precipitation.[7] Various SPE sorbents are available, such as reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for tailored purification strategies.

Workflow for Solid-Phase Extraction

References

- 1. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 2. mnkjournals.com [mnkjournals.com]

- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Deoxyadenosine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Thymidine-d3 as an Internal Standard

Application Note

Abstract

This application note details a robust and sensitive method for the quantitative analysis of deoxyadenosine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Thymidine-d3, to ensure accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for clinical research and drug development applications requiring precise measurement of deoxyadenosine levels.

Introduction

Deoxyadenosine is a deoxyribonucleoside that plays a crucial role as a building block for DNA.[1] Aberrant levels of deoxyadenosine and its phosphorylated metabolite, dATP, are associated with certain pathological conditions, including adenosine deaminase (ADA) deficiency, a severe combined immunodeficiency disease.[2] Consequently, accurate and reliable quantification of deoxyadenosine in biological matrices is of significant interest for diagnostic and therapeutic monitoring.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of endogenous molecules like deoxyadenosine due to its high sensitivity, selectivity, and specificity.[4][5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects and variations during sample preparation and analysis. In this method, Thymidine-d3 is employed as the SIL-IS due to its structural similarity to deoxyadenosine and its distinct mass, ensuring it does not interfere with the analyte of interest.

This application note provides a comprehensive protocol for the extraction and quantification of deoxyadenosine in human plasma, including detailed experimental procedures, LC-MS/MS parameters, and data analysis guidelines.

Experimental

Materials and Reagents

-

Deoxyadenosine (≥99% purity)

-

Thymidine-d3 (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Human plasma (sourced from authorized vendor)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

HPLC vials

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[5]

Standard Solutions

-

Deoxyadenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve deoxyadenosine in methanol.

-

Thymidine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Thymidine-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the deoxyadenosine stock solution in 50% methanol/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Thymidine-d3 stock solution in 50% methanol/water.

Protocols

Sample Preparation

The following protocol outlines the protein precipitation method for extracting deoxyadenosine from human plasma.

-

Thaw: Thaw plasma samples and calibration curve standards on ice.

-

Aliquot: Pipette 100 µL of plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the 100 ng/mL Thymidine-d3 internal standard working solution to all tubes except for the blank matrix samples.

-

Precipitate Protein: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortex: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate: Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of 50% methanol/water.

-

Filter and Inject: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes the optimized LC-MS/MS parameters for the analysis of deoxyadenosine and Thymidine-d3.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 Reversed-Phase (100 x 2.1 mm, 2.6 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-5.1 min: 50-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Deoxyadenosine: Precursor Ion (m/z) 252.1 → Product Ion (m/z) 136.1Thymidine-d3: Precursor Ion (m/z) 246.1 → Product Ion (m/z) 129.1 |

| Collision Energy | Optimized for each transition (typically 10-20 eV) |

| Dwell Time | 100 ms |

Data Analysis and Results

The concentration of deoxyadenosine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of deoxyadenosine to the internal standard (Thymidine-d3) is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the data.

Calibration Curve

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | [Example Data] |

| 1 | [Example Data] |

| 5 | [Example Data] |

| 10 | [Example Data] |

| 50 | [Example Data] |

| 100 | [Example Data] |

| 500 | [Example Data] |

| 1000 | [Example Data] |

Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Precision (%CV) | < 15% (Intra- and Inter-day) |

| Accuracy (%Bias) | ± 15% (Intra- and Inter-day) |

| Recovery | Consistent and reproducible across the concentration range. |

| Matrix Effect | Minimal and compensated for by the use of the stable isotope-labeled internal standard. |

Visualizations

Caption: Experimental workflow for the quantification of deoxyadenosine in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of deoxyadenosine in human plasma. The use of a stable isotope-labeled internal standard, Thymidine-d3, ensures high accuracy and precision, making this method well-suited for applications in clinical research and drug development. The simple and efficient sample preparation protocol allows for high-throughput analysis.

References

- 1. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. shimadzu.com [shimadzu.com]

- 4. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thyminose-d3 as a Tracer in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can follow the journey of these labeled compounds through various metabolic pathways. Thyminose-d3, a deuterium-labeled form of thyminose (2-deoxy-D-ribose), serves as a valuable tracer for studying the pathways involved in nucleotide synthesis and central carbon metabolism.[1] Its incorporation into downstream metabolites allows for the qualitative and quantitative assessment of pathway activity under different physiological or pathological conditions. These application notes provide an overview of the use of this compound as a metabolic tracer, complete with detailed protocols and data interpretation guidelines.

Principle of Isotope Tracing with this compound

This compound contains three deuterium atoms, which increase its mass by three Daltons compared to its unlabeled counterpart. When introduced into a biological system, such as cell culture or an in vivo model, this compound is taken up by cells and enters metabolic pathways that utilize deoxyribose. The primary route for this compound is expected to be the pentose phosphate pathway (PPP) and subsequent nucleotide synthesis pathways. By using mass spectrometry to detect the mass shift in downstream metabolites, researchers can trace the contribution of exogenous this compound to these pathways.

Applications in Research and Drug Development

The use of stable isotope-labeled compounds like this compound is integral to various stages of research and drug development:

-

Metabolic Pathway Elucidation: Tracing the incorporation of the deuterium label from this compound into nucleotides and other metabolites helps to map and understand the intricacies of metabolic networks.

-

Pharmacokinetic and Pharmacodynamic Studies: In drug development, deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1]

-

Disease Research: Studying alterations in metabolic pathways in diseases such as cancer or metabolic disorders can be facilitated by tracing the flux of metabolites using labeled precursors like this compound.

-

Target Engagement and Efficacy Studies: The effect of a drug on a specific metabolic pathway can be quantified by measuring changes in the incorporation of the isotopic label.

Experimental Protocols

I. Cell Culture and Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow for 24 hours.

-

Preparation of Labeling Medium: Prepare a fresh culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 10 µM to 1 mM.

-

Labeling: Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound labeling medium to the cells.

-

Incubation: Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

-

Metabolite Extraction: After the incubation period, rapidly quench the metabolism and extract the metabolites.

-

Aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Incubate at -80°C for 15 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

II. Sample Analysis by Mass Spectrometry

The extracted metabolites are analyzed by high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) to separate and identify the labeled species.

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

-

LC-MS Analysis: Inject the reconstituted sample into an LC-MS system. The chromatographic method should be optimized to separate the metabolites of interest. The mass spectrometer should be operated in a high-resolution mode to accurately determine the mass of the labeled and unlabeled metabolites.

-

Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific metabolites.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The key parameter to measure is the fractional labeling, which represents the percentage of a metabolite pool that has incorporated the deuterium label from this compound.

Table 1: Hypothetical Fractional Labeling of Metabolites in Cancer Cells Treated with a Nucleotide Synthesis Inhibitor

| Metabolite | Labeled Species | Untreated Control (Fractional Labeling %) | Inhibitor-Treated (Fractional Labeling %) |

| Deoxyadenosine | M+3 | 45.2 ± 3.1 | 12.5 ± 1.8 |

| Deoxyguanosine | M+3 | 42.8 ± 2.9 | 11.9 ± 1.5 |

| Deoxythymidine | M+3 | 51.5 ± 4.2 | 15.3 ± 2.1 |

| Deoxycytidine | M+3 | 48.9 ± 3.5 | 13.8 ± 1.9 |

Data are presented as mean ± standard deviation for n=3 biological replicates. "M+3" refers to the isotopologue of the metabolite containing three deuterium atoms from this compound.

Interpretation: The hypothetical data in Table 1 shows a significant decrease in the fractional labeling of deoxynucleosides in cancer cells treated with a nucleotide synthesis inhibitor. This indicates that the drug is effectively blocking the pathway responsible for incorporating the labeled this compound into these downstream metabolites.

Visualizations

Metabolic Pathway of this compound Incorporation

The following diagram illustrates the potential metabolic fate of this compound through the pentose phosphate pathway and its subsequent incorporation into deoxynucleotides.

References

Troubleshooting & Optimization

Technical Support Center: Deuterium-Labeled Internal Standards in LC-MS

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using deuterium-labeled internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterium-labeled internal standard (IS) showing a different retention time than my analyte?

A1: This phenomenon is known as the "chromatographic isotope effect" and is a common issue with deuterium-labeled standards.[1][2][3] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as lipophilicity.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] The magnitude of this shift can depend on the number and position of the deuterium labels.[5]

Troubleshooting:

-

Method Optimization: Adjusting the chromatographic gradient or temperature may help to minimize the retention time difference.

-

Alternative Labeling: If the issue persists and impacts data quality, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which typically do not exhibit a significant chromatographic isotope effect.[4][3]

Q2: I'm observing poor accuracy and precision in my assay. Could my deuterated IS be the cause?

A2: Yes, several issues related to deuterated internal standards can lead to poor assay performance.

-

Differential Matrix Effects: If the analyte and the IS have different retention times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[6] This is a significant source of imprecision in quantitative analyses. Even with co-elution, the analyte and IS can suppress each other's ionization.

-

Isotopic Instability (Back-Exchange): Deuterium atoms, especially those on heteroatoms (like -OH, -NH) or activated carbon positions, can exchange with protons from the solvent or matrix.[7][8][9] This "back-exchange" reduces the isotopic purity of the IS and can lead to inaccurate quantification.[7][10]

-

Impurity of the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[11] This will contribute to the analyte's signal and result in artificially high concentrations.[11]

Q3: What is "back-exchange" and how can I minimize it?

A3: Back-exchange is the in-solution exchange of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., mobile phase, sample matrix).[7][10] This leads to a decrease in the signal of the deuterated IS and an increase in the signal of the unlabeled analyte, compromising quantification.

Factors Influencing Back-Exchange:

-

pH: Higher pH generally increases the rate of back-exchange.[7][10]

-

Temperature: Elevated temperatures during sample preparation and analysis can accelerate back-exchange.[7][10][12]

-

Solvent Composition: The composition of the mobile phase and sample diluent can play a role.[7]

-

Position of Deuterium Labeling: Labels on heteroatoms or carbons adjacent to carbonyl groups are more prone to exchange.[9][13]

Experimental Protocol to Minimize Back-Exchange:

-

Maintain Low Temperature: Keep samples cold (e.g., on ice or in a cooled autosampler) throughout the sample preparation and analytical sequence.[12]

-

Control pH: Use a low pH mobile phase (e.g., pH 2.5) to minimize the exchange rate.[7][10][12]

-

Limit Exposure Time: Minimize the time samples spend in protic solvents before analysis.[14]

-

Optimize LC Method: Shorter run times can reduce the opportunity for back-exchange, although the impact may be minimal in some cases.[7]

-

Proper IS Selection: Choose an IS where deuterium atoms are placed on stable, non-exchangeable positions.[8][9][13]

Q4: My results seem to vary between different batches of the deuterated internal standard. Why is this happening?

A4: Lot-to-lot variability in internal standards can be a significant source of error in longitudinal studies or when methods are run over extended periods.[15]

Potential Causes:

-

Purity Differences: The isotopic and chemical purity can vary between manufacturing batches. The amount of unlabeled analyte present as an impurity might differ.[11]

-

Concentration Discrepancies: There could be slight differences in the certified concentration of the standard solution.

Troubleshooting and Best Practices:

-

Lot-to-Lot Comparison: Before using a new lot of internal standard, perform a comparison study by analyzing the same set of quality control samples with both the old and new lots.[15] This helps to identify any systematic bias and determine if a correction factor is needed.[15]

-

Certificate of Analysis Review: Always carefully review the certificate of analysis for each new lot, paying close attention to the isotopic and chemical purity specifications.

Q5: What is H/D scrambling and how can it affect my results?

A5: Hydrogen-deuterium (H/D) scrambling refers to the positional rearrangement of hydrogen and deuterium atoms that can occur within the ion source or collision cell of the mass spectrometer.[16] This can lead to unexpected fragment ions and potentially interfere with the selected reaction monitoring (SRM) transition for the internal standard, affecting quantification.[16]

Troubleshooting:

-

Optimize MS Conditions: Altering collision energy or other source parameters may mitigate or eliminate scrambling.[16]

-

Select a Stable Fragment: Choose a different, more stable fragmentation pathway for the MRM transition that is not affected by scrambling.[16]

Troubleshooting Guides

Guide 1: Investigating Inaccurate Quantification

This guide provides a systematic approach to troubleshooting inaccurate results that may be related to your deuterium-labeled internal standard.

Caption: Troubleshooting workflow for inaccurate LC-MS quantification.

Guide 2: Assessing Differential Matrix Effects

This workflow helps determine if differential matrix effects between the analyte and the deuterated internal standard are impacting your results.

Caption: Workflow for investigating differential matrix effects.

Quantitative Data Summary

While much of the literature discusses these issues qualitatively, some studies provide quantitative data that highlights the magnitude of these effects.

Table 1: Examples of Observed Differences Between Analytes and Deuterium-Labeled Internal Standards

| Parameter | Analyte/IS Pair | Observed Difference | Reference |

| Extraction Recovery | Haloperidol / d₄-Haloperidol | 35% difference in extraction recovery. | |

| Back-Exchange | Deuterated compound in plasma | 28% increase in the non-labeled compound after 1 hour incubation. | |

| Matrix Effects | Carvedilol / d₅-Carvedilol | Matrix effects differed by 26% or more between analyte and IS. | |

| Chromatographic Shift | Dimethyl-labeled peptides (UPLC) | Deuterated peptides eluted ~3 seconds earlier than non-deuterated. | [2] |

| Back-Exchange Reduction | Shortening LC gradient by 2x | Reduced back-exchange by only ~2% (from ~30% to 28%). | [7] |

This technical support guide provides a starting point for addressing common issues with deuterium-labeled internal standards. Successful quantitative analysis relies on understanding and mitigating these potential sources of error. For further assistance, please consult the referenced literature or contact your instrument and standards suppliers.

References

- 1. researchgate.net [researchgate.net]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. myadlm.org [myadlm.org]

- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. research.chop.edu [research.chop.edu]

- 16. Home - Cerilliant [cerilliant.com]

Technical Support Center: Optimizing Thymine-d3 Internal Standard Concentration

Welcome to the technical support center for optimizing the concentration of Thymine-d3 as an internal standard in your analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for achieving accurate and reproducible quantification in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of Thymine-d3 as an internal standard?

Thymine-d3 is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry. It is chemically identical to the endogenous analyte, thymine, but has a higher mass due to the replacement of three hydrogen atoms with deuterium. By adding a known concentration of Thymine-d3 to your samples, you can account for variability during sample preparation, injection, and ionization, leading to more accurate and precise quantification of thymine.[1][2]

Q2: Why is it critical to optimize the concentration of Thymine-d3?

Optimizing the internal standard concentration is crucial for the accuracy and reliability of your results.[3] An inappropriate concentration can lead to several issues:

-

Poor Linearity: If the internal standard signal is too low or too high relative to the analyte, it can affect the linearity of the calibration curve.[4]

-

Increased Variability: An inconsistent internal standard response across samples can introduce variability and reduce the precision of your measurements.

-

Inaccurate Quantification: If the internal standard does not adequately mimic the behavior of the analyte due to concentration-dependent matrix effects, it can lead to inaccurate results.

Q3: What is a good starting concentration for Thymine-d3?

There is no single universal concentration for Thymine-d3, as the optimal amount depends on the specific analytical method, instrumentation, and the expected concentration range of thymine in your samples. However, a common "rule of thumb" is to use a concentration that provides a signal intensity that is approximately 50% of the signal from the highest calibration standard, or a concentration that is in the middle of the calibration curve range.[4] It is also recommended to add the stable isotope internal standard at approximately the same concentration as the analyte calibration range.[5]

Q4: Can the use of a deuterated internal standard like Thymine-d3 introduce any problems?

Yes, while SIL internal standards are generally preferred, deuterated standards can sometimes present challenges:

-

Chromatographic Shift: The deuterium isotope effect can sometimes cause a slight shift in retention time between the deuterated internal standard and the native analyte.[1][6] If this shift is significant, the two compounds may experience different matrix effects, leading to inaccurate correction.

-

H/D Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms in the solution, which can affect the accuracy of quantification.[6]

-

Purity: It is important to verify the isotopic purity of the Thymine-d3 standard, as any unlabeled thymine impurity can lead to artificially high measurements of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing and using Thymine-d3 as an internal standard.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Variability in Internal Standard (IS) Peak Area | - Inconsistent pipetting of the IS solution.- IS instability in the sample matrix or solvent.- Variable ion suppression/enhancement across samples. | - Ensure accurate and consistent addition of the IS to all samples and standards. Use a calibrated pipette.[2]- Evaluate the stability of Thymine-d3 in your sample matrix over time and under different storage conditions.- Optimize the chromatography to separate the analyte and IS from interfering matrix components. |

| Poor Linearity of the Calibration Curve | - Inappropriate IS concentration (too high or too low).- Saturation of the detector due to a high IS concentration.- Cross-contamination or impurity in the IS or analyte standards. | - Experiment with different fixed concentrations of Thymine-d3 (e.g., low, medium, and high relative to the analyte's expected concentration range).- If the IS concentration is high, consider diluting it. A high IS concentration can sometimes improve linearity, but it's important to understand why.[4]- Verify the purity of your standards. |

| Analyte and IS do not Co-elute | - Deuterium isotope effect causing a retention time shift. | - Minor shifts are often acceptable. However, if the shift is significant and leads to differential matrix effects, you may need to adjust your chromatographic conditions (e.g., gradient, column chemistry) to minimize the separation.- If co-elution cannot be achieved, it is crucial to assess the matrix effects at the retention times of both the analyte and the IS to ensure they are consistent.[1] |

| Inaccurate Quantification in Quality Control (QC) Samples | - The IS is not effectively compensating for matrix effects.- The IS concentration is not appropriate for the entire range of analyte concentrations. | - Re-evaluate the optimal IS concentration. It should provide a consistent response across the entire calibration range.- Investigate matrix effects more thoroughly using post-extraction addition experiments. You may need to improve your sample clean-up procedure. |

Experimental Protocols

Protocol: Determining the Optimal Concentration of Thymine-d3

This protocol outlines a systematic approach to determine the optimal concentration of your Thymine-d3 internal standard.

Objective: To identify a Thymine-d3 concentration that provides a stable and reproducible signal across the entire calibration curve range for thymine, ensuring accurate quantification.

Materials:

-

Thymine analytical standard

-

Thymine-d3 internal standard

-

Blank matrix (e.g., plasma, urine, cell lysate)

-

All necessary solvents and reagents for your LC-MS/MS method

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of thymine at a known high concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of Thymine-d3 at a known concentration (e.g., 1 mg/mL).

-

-

Prepare Calibration Standards:

-

From the thymine stock solution, prepare a series of calibration standards in the blank matrix, covering your expected analytical range (e.g., 1 to 1000 ng/mL).

-

-

Prepare Internal Standard Working Solutions:

-

From the Thymine-d3 stock solution, prepare three different working solutions at concentrations that will result in final concentrations in the sample that are low, medium, and high relative to your calibration curve. For example:

-

Low IS: To achieve a final concentration at the lower end of your calibration curve (e.g., 10 ng/mL).

-

Medium IS: To achieve a final concentration in the middle of your calibration curve (e.g., 100 ng/mL).

-

High IS: To achieve a final concentration at the higher end of your calibration curve (e.g., 500 ng/mL).

-

-

-

Spike Samples:

-

Divide your calibration standards and blank matrix samples into three sets.

-

Spike one set with the "Low IS" working solution.

-

Spike the second set with the "Medium IS" working solution.

-

Spike the third set with the "High IS" working solution.

-

Ensure the volume of IS working solution added is consistent across all samples.

-

-

Sample Preparation and Analysis:

-

Process all samples using your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Analyze the samples using your LC-MS/MS method.

-

-

Data Evaluation:

-

For each of the three IS concentrations, evaluate the following:

-

Internal Standard Response: The peak area of Thymine-d3 should be consistent and have good precision (%CV < 15%) across all calibration standards and blank samples.

-

Calibration Curve Linearity: Construct a calibration curve for each IS concentration by plotting the peak area ratio (Thymine/Thymine-d3) against the thymine concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value, and the precision (%CV) should be ≤ 15%.

-

-

Data Presentation:

Summarize your findings in a table for easy comparison:

| IS Concentration | IS Peak Area %CV (across all samples) | Calibration Curve r² | QC Low Accuracy (%) | QC Mid Accuracy (%) | QC High Accuracy (%) | QC Low Precision (%CV) | QC Mid Precision (%CV) | QC High Precision (%CV) |

| Low (e.g., 10 ng/mL) | ||||||||

| Medium (e.g., 100 ng/mL) | ||||||||

| High (e.g., 500 ng/mL) |

Visualizations

Caption: Workflow for optimizing Thymine-d3 internal standard concentration.

References

- 1. scispace.com [scispace.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. hilarispublisher.com [hilarispublisher.com]

Technical Support Center: Troubleshooting LC-MS/MS Internal Standard Signal Suppression

Welcome to the technical support center for LC-MS/MS internal standard signal suppression. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is internal standard signal suppression in LC-MS/MS?

Internal standard (IS) signal suppression is a phenomenon where the ionization efficiency of the internal standard is reduced due to co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity for the IS, which can compromise the accuracy and precision of quantitative analysis.[2] The underlying cause is often the "matrix effect," where other molecules in the sample interfere with the ionization of the target analyte and the internal standard.[1][3]

Q2: What are the common causes of internal standard signal suppression?

The primary cause of signal suppression is the matrix effect .[1][3] This can be attributed to various factors, including:

-

Co-eluting endogenous matrix components: Substances like phospholipids, salts, and proteins from the biological sample can interfere with the ionization process.[3][4]

-

Exogenous substances: Contaminants introduced during sample collection, storage, or preparation, such as anticoagulants, plasticizers, or residual solvents, can also cause suppression.[4]

-

High analyte concentration: In some cases, a high concentration of the analyte itself can suppress the signal of its co-eluting stable isotope-labeled internal standard.[5]

-

Competition for ionization: In the ion source, co-eluting compounds compete with the internal standard for available charge and space on the surface of droplets, leading to reduced ionization of the IS.[5][6]

Q3: How can I determine if my internal standard signal is being suppressed?

Several methods can be used to assess signal suppression. The two most common qualitative and quantitative approaches are:

-

Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where suppression or enhancement occurs.[2][7] A solution of the internal standard is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips in the baseline signal of the IS indicate retention times where co-eluting matrix components cause suppression.[2]

-

Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of the matrix effect.[7] The response of the internal standard in a post-spiked blank matrix extract is compared to its response in a neat solvent solution at the same concentration.[7]

Q4: What is the ideal internal standard to minimize signal suppression issues?

A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[8][9][10][11] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they are affected by the matrix in a very similar way.[2][6] This co-elution and similar ionization behavior allow the SIL IS to effectively compensate for signal suppression affecting the analyte.[4][10] It is crucial that the analyte and the SIL IS peaks completely overlap chromatographically for the most effective correction.[6][12]

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving internal standard signal suppression.

Guide 1: Systematic Investigation of Signal Suppression

This guide provides a logical workflow to identify the root cause of signal suppression.

References

- 1. zefsci.com [zefsci.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. myadlm.org [myadlm.org]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

Technical Support Center: Synthesis of High-Purity Thyminose-d3 (Deuterated 2-Deoxy-D-Ribose)

Disclaimer: The term "Thyminose-d3" is not standard in chemical literature. This guide assumes "this compound" refers to 2-deoxy-D-ribose with three deuterium atoms incorporated into its structure. The following information is based on established methods for the synthesis of deuterated carbohydrates, specifically 2-deoxy-D-ribose.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for introducing deuterium into 2-deoxy-D-ribose?